molecular formula C22H31ClN6O3S B2366334 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 1251552-43-8

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2366334
CAS No.: 1251552-43-8
M. Wt: 495.04
InChI Key: FYPXLWRTNVAQFK-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a recognized and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing its catalytic activity and downstream signaling pathways. The primary research application of this inhibitor is in the investigation of ALK-driven oncogenesis, particularly in models of non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL). Its high potency allows researchers to probe the molecular mechanisms of tumor proliferation and survival that are dependent on aberrant ALK activity. Furthermore, it serves as a critical tool compound for studying drug resistance mechanisms and for evaluating the efficacy of therapeutic strategies targeting oncogenic kinases in preclinical models. Studies utilizing this compound have contributed to the understanding of kinase inhibitor specificity and the complex signaling networks in cancer cells.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN6O3S/c1-26-17-20(21(30)24-9-12-27-10-3-2-4-11-27)22(25-26)33(31,32)29-15-13-28(14-16-29)19-7-5-18(23)6-8-19/h5-8,17H,2-4,9-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXLWRTNVAQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via Knorr pyrazole synthesis , involving condensation of hydrazine with a β-ketoester.

Procedure ():

  • Ethyl 2-ethoxymethyleneacetoacetate is prepared by refluxing ethyl acetoacetate with triethyl orthoformate in acetic anhydride.
  • Cyclization : Ethyl 2-ethoxymethyleneacetoacetate is treated with hydrazine hydrate in ethanol, yielding ethyl 1H-pyrazole-4-carboxylate .
  • Methylation : The pyrazole nitrogen is methylated using dimethyl sulfate in toluene with NaHCO₃ as a base, producing ethyl 1-methyl-1H-pyrazole-4-carboxylate .
  • Saponification : Hydrolysis with NaOH in ethanol, followed by acidification with HCl, affords 1-methyl-1H-pyrazole-4-carboxylic acid (yield: 70–85%).

Synthesis of 4-(4-Chlorophenyl)piperazine-1-sulfonyl Chloride

Piperazine Derivative Preparation

4-(4-Chlorophenyl)piperazine is commercially available or synthesized via nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with piperazine, followed by reduction.

Sulfonation Reaction

Chlorosulfonation introduces the sulfonyl chloride group:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
  • The intermediate 1-methyl-1H-pyrazole-4-sulfonyl chloride is isolated via filtration and reacted with 4-(4-chlorophenyl)piperazine in anhydrous THF, using triethylamine as a base.
  • The product 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is obtained after recrystallization (yield: 65–78%).

Carboxamide Formation via Coupling with 2-(Piperidin-1-yl)ethylamine

Acid Chloride Activation

The carboxylic acid is converted to its reactive acid chloride:

  • 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene.
  • The resultant 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carbonyl chloride is isolated by solvent evaporation.

Amine Coupling

The acid chloride is coupled with 2-(piperidin-1-yl)ethylamine :

  • A solution of the acid chloride in THF is added dropwise to a mixture of 2-(piperidin-1-yl)ethylamine and K₂CO₃ in THF at 0–5°C.
  • The reaction proceeds at room temperature for 12–24 hours, followed by extraction with ethyl acetate and purification via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).
  • The final compound is obtained as a white solid (yield: 55–68%).

Analytical Characterization and Validation

Spectral Data

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 1.45 (m, 6H, piperidinyl CH₂), 2.35 (s, 3H, N-CH₃), 3.30–3.60 (m, 12H, piperazinyl and piperidinyl CH₂), 6.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 8.10 (s, 1H, pyrazole-H).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), 1150 cm⁻¹ (C-N).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).
  • Melting Point : 172–175°C (uncorrected).

Optimization Challenges and Solutions

Sulfonation Yield Improvement

  • Challenge : Low yields during sulfonyl chloride formation.
  • Solution : Use of excess chlorosulfonic acid (1.5 eq.) and extended reaction time (6 hours).

Amine Coupling Side Reactions

  • Challenge : Formation of N-acylurea byproducts.
  • Solution : Employ high-dilution conditions and slow addition of acid chloride to the amine.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by a pyrazole core, piperazine and piperidine moieties, and a sulfonamide functional group. Its molecular formula is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S, with a molecular weight of approximately 477.0 g/mol. The presence of the sulfonamide group is significant as it is often associated with various pharmacological activities.

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups exhibit considerable antibacterial activity. For instance, studies have highlighted the effectiveness of related sulfonamides against bacterial strains due to their ability to inhibit bacterial growth by interfering with folic acid synthesis pathways . The specific compound could potentially exhibit similar properties, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfonamides have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . In particular, derivatives with piperazine rings have shown promise in targeting various cancer types, including breast and colon cancers . The unique combination of the pyrazole and sulfonamide functionalities may enhance its efficacy as an anticancer agent.

Neurological Applications

The piperazine component is noteworthy for its neurological implications. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. Research has shown that modifications to piperazine rings can lead to enhanced binding affinities for serotonin receptors, suggesting that this compound may have psychoactive properties worth exploring .

Case Studies and Research Findings

Several studies have highlighted the importance of compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide:

StudyFocusFindings
Sanchez-Sancho et al. (1998)Synthesis of piperazine derivativesShowed potential anesthetic activity and glucose regulation capabilities .
Nithiya et al. (2011)Antimicrobial evaluationDemonstrated significant antibacterial effects against various strains .
PMC6150321 (2017)Anticancer propertiesHighlighted the apoptotic effects of sulfonamide derivatives on cancer cell lines .

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Antifungal Activity

highlights pyrazole-carboxamides as fungicides, with penflufen (5-fluoro-1-methyl-N-(phenylsulfonyl)-1H-pyrazole-4-carboxamide) serving as a lead compound. Key structural differences and their implications:

Compound Substituents (Pyrazole Position) Activity (EC₅₀, μg/mL) Reference
Penflufen 1-methyl, 5-fluoro 0.12 (Rhizoctonia solani)
Target Compound 1-methyl, 3-sulfonyl-piperazine Not reported
L6 (Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) 3-carboxylate, 5-methyl 85% corrosion inhibition (1 M HCl)

The target compound’s sulfonyl-piperazine group may enhance solubility and broaden antifungal spectra compared to penflufen’s phenylsulfonyl group. However, direct antifungal data are lacking in the provided evidence.

Cannabinoid Receptor Ligands

Pyrazole-carboxamides are potent CB1 antagonists. reports 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide with IC₅₀ = 0.139 nM at CB1 . Structural parallels and divergences:

Feature Target Compound Compound
Pyrazole substitution 3-sulfonyl-piperazine 3-carboxamide, 5-4-Cl-phenyl
N-substituent 2-(piperidin-1-yl)ethyl 3-pyridylmethyl
Aromatic groups 4-chlorophenyl (piperazine) 2,4-dichlorophenyl (position 1)

The target compound’s piperazine moiety may reduce CB1 affinity compared to dichlorophenyl groups but could improve selectivity over CB2 receptors, as seen in .

Piperazine-Containing Analogues

and describe compounds with piperazine-carboxamide motifs. For example, compound 9b (N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) exhibits a trifluoromethyl group enhancing metabolic stability .

Scaffold Flexibility: Pyrazole vs. Isoxazole/Triazole

demonstrates that pyrazole rings in anticancer agents can be replaced with isoxazoles or triazoles without significant loss of activity (A scores: pyrazole = 0.89, isoxazole = 0.87) .

Key Research Findings and Implications

  • Antifungal Potential: Structural similarities to penflufen suggest possible activity against soil-borne fungi, but empirical validation is needed .
  • Receptor Selectivity : The 4-chlorophenylpiperazine group may reduce off-target effects on CB2 receptors, aligning with ’s observation that CB2 lacks modulation of calcium/potassium channels .
  • Synthetic Accessibility : The sulfonyl-piperazine linkage (as in ) is synthetically tractable via nucleophilic substitution, enabling scalable production .

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine and piperidine moieties : Known for their diverse biological activities.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibitory properties.
  • Pyrazole core : Often linked to anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial , antidepressant , and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of piperazine, including the target compound, display significant antimicrobial activity. For instance:

  • The compound demonstrated moderate to significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Antidepressant Activity

The piperazine ring is known for its role in the development of antidepressants. Research indicates:

  • Compounds with similar structures have been linked to serotonin receptor modulation, which is crucial for mood regulation .
  • Preliminary studies suggest that this compound may exhibit anxiolytic effects, potentially through interactions with neurotransmitter systems.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • In vitro assays indicated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells .
  • Mechanisms proposed include the induction of apoptosis and disruption of cell cycle progression .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety likely inhibits key enzymes involved in bacterial metabolism.
  • Receptor Interaction : Its structural similarity to known neurotransmitter modulators suggests potential interactions with serotonin and dopamine receptors.
  • Cell Cycle Disruption : Evidence points towards its ability to interfere with cancer cell cycle regulation, leading to increased apoptosis rates.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindings
Study 1Evaluated antibacterial activity against E. coli; showed MIC values comparable to standard antibiotics .
Study 2Assessed antidepressant effects in animal models; significant reduction in depressive behaviors observed .
Study 3Investigated anticancer properties; demonstrated IC50 values indicating potent growth inhibition in breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide?

  • Methodology : Synthesis typically involves sequential coupling of the pyrazole-4-carboxamide core with sulfonated piperazine and piperidine-ethylamine moieties. Key steps include:

  • Sulfonylation : Reacting the pyrazole core with 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) .
  • Carboxamide Coupling : Using EDCI/HOBt or DCC-mediated coupling of the sulfonated intermediate with N-(2-(piperidin-1-yl)ethyl)amine .
  • Purity Optimization : Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for verifying piperazine and piperidine ring substitution patterns; IR for sulfonyl (SO₂) and carboxamide (CONH) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 517.2 g/mol) .
  • X-ray Diffraction : For crystallographic validation of the sulfonyl-piperazine linkage and spatial arrangement of the chlorophenyl group .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for serotonin (5-HT₁A/2A) or dopamine receptors, given the piperazine pharmacophore .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for phosphodiesterases) to evaluate inhibition potency (IC₅₀) .
  • Cellular Viability : MTT assays in neuronal or cancer cell lines to screen for cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine/piperidine) influence receptor selectivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with variations in chlorophenyl (e.g., 3-Cl vs. 4-Cl) or piperidine-ethylamine groups. Compare binding affinities via radioligand assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with 5-HT₁A vs. D₂ receptors. Key residues (e.g., Asp116 in 5-HT₁A) may dictate selectivity .
  • Free Energy Calculations : MM-GBSA to quantify binding energy differences between analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ values) and assess assay conditions (e.g., cell line variability, buffer pH) .
  • Orthogonal Assays : Validate conflicting results (e.g., cAMP accumulation vs. β-arrestin recruitment assays for GPCR activity) .
  • Proteomic Profiling : LC-MS/MS to identify off-target interactions that may explain discrepancies .

Q. How can conformational dynamics of the compound affect its pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in lipid bilayers (e.g., CHARMM-GUI) to predict blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • LogP Measurement : Shake-flask method or HPLC-based retention time to correlate lipophilicity with absorption .

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